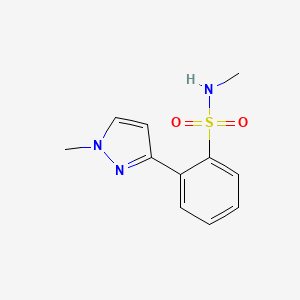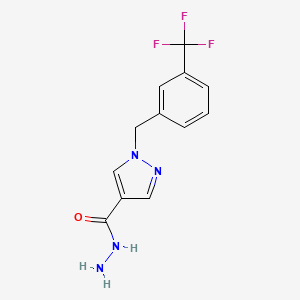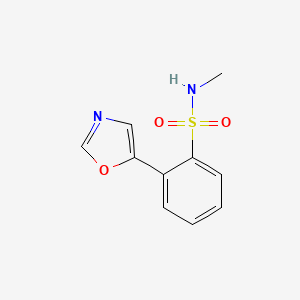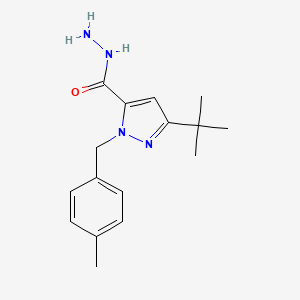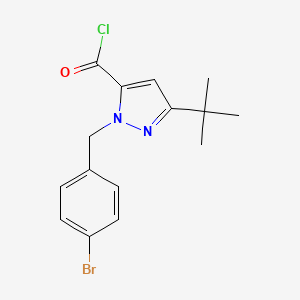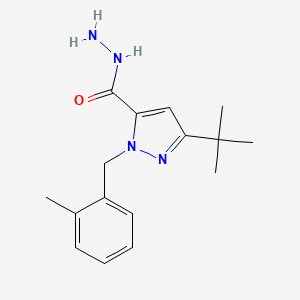
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-MBPOH) is an organic compound belonging to the class of pyrazoles. It is a white solid with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. 5-t-Butyl-2-MBPOH is widely used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-MBPOH has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, including 2-methyl-4-pyridones and 2-methyl-4-thiazolones. 5-t-Butyl-2-MBPOH has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 5-t-Butyl-2-MBPOH has been used in the synthesis of polymeric materials, such as polyurethanes and polyamides.
Wirkmechanismus
The mechanism of action of 5-t-Butyl-2-MBPOH is not fully understood. However, it is believed to act as a catalyst in the formation of heterocyclic compounds by promoting the reaction between two molecules. In addition, 5-t-Butyl-2-MBPOH has been shown to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-MBPOH are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, 5-t-Butyl-2-MBPOH has been shown to increase the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-t-Butyl-2-MBPOH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. In addition, 5-t-Butyl-2-MBPOH is soluble in most common organic solvents. However, it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 5-t-Butyl-2-MBPOH. It could be used in the synthesis of new biologically active compounds, such as inhibitors of other enzymes or drugs. In addition, 5-t-Butyl-2-MBPOH could be used in the synthesis of polymeric materials with novel properties. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-t-Butyl-2-MBPOH.
Synthesemethoden
5-t-Butyl-2-MBPOH is synthesized by the reaction of 2-methyl-benzyl alcohol and 2-methyl-benzylhydrazine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a mixture of 5-t-Butyl-2-MBPOH and 2-methyl-benzylhydrazine hydrochloride. The mixture is then filtered and the 5-t-Butyl-2-MBPOH is separated from the other products by crystallization.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-7-5-6-8-12(11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIHRQQFTZWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)
